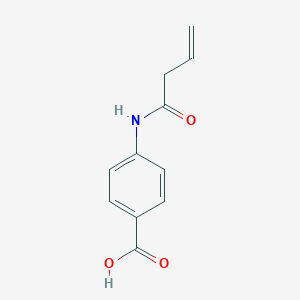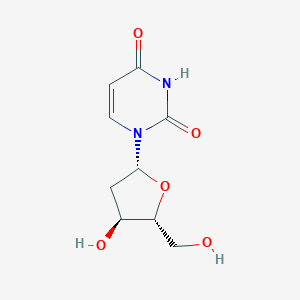
4-(But-3-enamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(but-3-enoylamino)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core with a but-3-enoylamino substituent at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(but-3-enoylamino)benzoic acid can be achieved through a multi-step process involving the following key steps:
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of 4-(but-3-enoylamino)benzoic acid can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(but-3-enoylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-(but-3-enoylamino)benzoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of pharmaceutical agents with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 4-(but-3-enoylamino)benzoic acid involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
4-aminobenzoic acid: A precursor in the synthesis of 4-(but-3-enoylamino)benzoic acid.
4-hydroxybenzoic acid: Another benzoic acid derivative with similar structural features.
Uniqueness
4-(but-3-enoylamino)benzoic acid is unique due to its specific substituent, which imparts distinct chemical and biological properties compared to other benzoic acid derivatives .
Propiedades
Número CAS |
152128-32-0 |
|---|---|
Fórmula molecular |
C11H11NO3 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
4-(but-3-enoylamino)benzoic acid |
InChI |
InChI=1S/C11H11NO3/c1-2-3-10(13)12-9-6-4-8(5-7-9)11(14)15/h2,4-7H,1,3H2,(H,12,13)(H,14,15) |
Clave InChI |
FUQISPANNGKXPB-UHFFFAOYSA-N |
SMILES |
C=CCC(=O)NC1=CC=C(C=C1)C(=O)O |
SMILES canónico |
C=CCC(=O)NC1=CC=C(C=C1)C(=O)O |
Sinónimos |
Benzoic acid, 4-[(1-oxo-3-butenyl)amino]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















